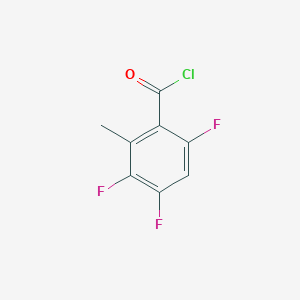

2-Methyl-3,4,6-trifluorobenzoyl chloride

説明

2-Methyl-3,4,6-trifluorobenzoyl chloride (CAS No. 119915-41-2) is a fluorinated aromatic acyl chloride characterized by a benzoyl core substituted with three fluorine atoms at positions 3, 4, and 6, and a methyl group at position 2. Its molecular formula is C₈H₄ClF₃O, with a molecular weight of 214.57 g/mol. This compound is primarily utilized in organic synthesis as an acylating agent, introducing fluorinated benzoyl groups into target molecules for applications in pharmaceuticals, agrochemicals, and materials science .

特性

分子式 |

C8H4ClF3O |

|---|---|

分子量 |

208.56 g/mol |

IUPAC名 |

3,4,6-trifluoro-2-methylbenzoyl chloride |

InChI |

InChI=1S/C8H4ClF3O/c1-3-6(8(9)13)4(10)2-5(11)7(3)12/h2H,1H3 |

InChIキー |

WXJXPXFAMJMQTF-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC(=C1F)F)F)C(=O)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in the Fluorinated Benzoyl Chloride Family

2,4,6-Trifluorobenzoyl Chloride

- CAS No.: Not explicitly listed, but referenced in market reports (e.g., Europe 2,4,6-Trifluorobenzoyl Chloride Market Research Report) .

- Structure : Fluorine atoms at positions 2, 4, and 6; lacks the methyl group present in the target compound.

- Applications : Widely used in pharmaceutical intermediates and agrochemicals. Market analysis highlights its dominance in regions like Europe and Asia Pacific, driven by demand in high-purity chemical synthesis .

- Market Players : Key suppliers include Sigma-Aldrich, Alfa Aesar, and Thermo Fisher Scientific .

2,4,5-Trifluorobenzoyl Chloride

- CAS No.: 88419-56-1 .

- Structure : Fluorine atoms at positions 2, 4, and 5; positional isomerism alters electronic and steric properties compared to the target compound.

- Molecular Formula : C₇H₂ClF₃O (molecular weight: 194.54 g/mol) .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

- CAS No.: 886496-83-9 .

- Structure : Features a chloro group at position 3 and a trifluoromethyl group at position 3.

- Reactivity : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, making it more reactive than 2-methyl-3,4,6-trifluorobenzoyl chloride. Safety data for this compound remain unspecified .

Physical and Chemical Properties

Notes:

- Fluorinated benzoyl chlorides generally exhibit higher reactivity than non-fluorinated analogues due to electron-withdrawing effects of fluorine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。